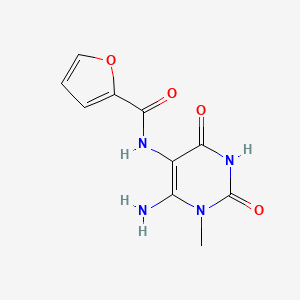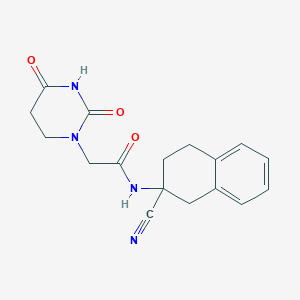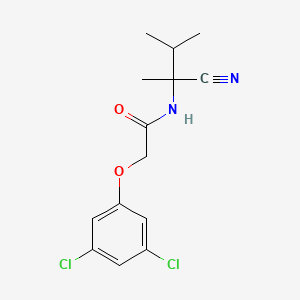![molecular formula C9H5N3O4S3 B2459737 5-Nitro-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]benzoic acid CAS No. 1955541-25-9](/img/structure/B2459737.png)
5-Nitro-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Nitro-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]benzoic acid is a chemical compound that has been studied for its potential applications in scientific research. It is a member of the thiadiazole family of compounds, which have been shown to exhibit a range of biological activities.
Mechanism of Action
Target of Action
The primary targets of 5-Nitro-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]benzoic acid Compounds with similar structures have been found to target proteins like aldose reductase and Shikimate kinase .
Mode of Action
The specific interaction between This compound It’s worth noting that similar compounds have shown affinity towards the active site of shikimate kinase .
Biochemical Pathways
The biochemical pathways affected by This compound The interaction with shikimate kinase suggests a potential impact on the shikimate pathway , which is involved in the biosynthesis of aromatic amino acids in bacteria and plants.
Result of Action
The molecular and cellular effects of This compound Similar compounds have shown activity against mycobacterium tuberculosis , suggesting potential antimicrobial effects.
Advantages and Limitations for Lab Experiments
One advantage of 5-Nitro-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]benzoic acid is its broad-spectrum antimicrobial activity. It has been shown to inhibit the growth of a wide range of bacterial and fungal species, making it a potentially useful compound for the treatment of infectious diseases. However, one limitation of this compound is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in vivo.
Future Directions
There are several future directions for the study of 5-Nitro-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]benzoic acid. One area of interest is the development of new synthetic methods for this compound, with the goal of improving yields and purity. Another area of interest is the investigation of the compound's potential as a fluorescent probe for the detection of metal ions in biological systems. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo, with the goal of developing new antimicrobial and anti-inflammatory agents.
Synthesis Methods
The synthesis method of 5-Nitro-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]benzoic acid involves the reaction of 2-mercapto-5-nitrobenzoic acid with thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with nitric acid to yield the final compound. This method has been optimized to produce high yields of pure product.
Scientific Research Applications
5-Nitro-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]benzoic acid has been studied for its potential applications in scientific research. It has been shown to exhibit antibacterial, antifungal, and anti-inflammatory activities. It has also been studied for its potential as a fluorescent probe for the detection of metal ions in biological systems.
Properties
IUPAC Name |
5-nitro-2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3O4S3/c13-7(14)5-3-4(12(15)16)1-2-6(5)18-9-11-10-8(17)19-9/h1-3H,(H,10,17)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBZKAMNUVJKLAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)SC2=NNC(=S)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
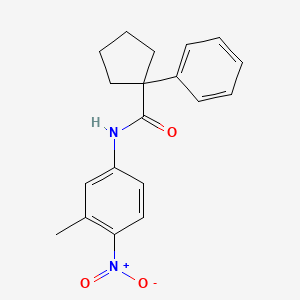

![N-(2-methoxy-5-methylphenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2459660.png)
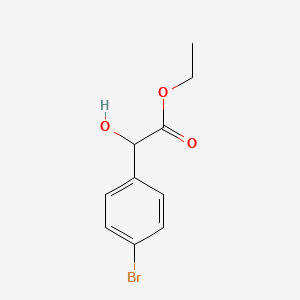
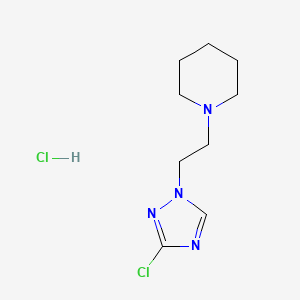
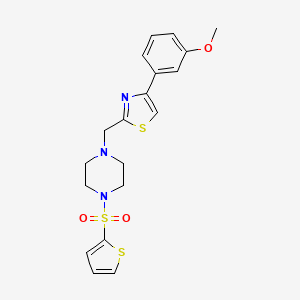
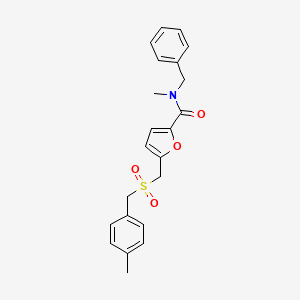
![9-(3-chloro-4-methoxyphenyl)-1,7-dimethyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2459669.png)

![3-(benzo[d][1,3]dioxol-5-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl acetate](/img/structure/B2459671.png)
